GNE-293

Kinase Inhibition Binding Affinity PI3Kδ

GNE-293 is a potent and highly selective PI3Kδ inhibitor (Ki 0.47 nM, ≥219-fold selectivity over PI3Kα/β/γ). Engineered to avoid in vitro genotoxicity, it exhibits low nanomolar activity in human whole blood (CD69 HWB IC50 = 4.38 nM) and oral bioavailability. This unique profile makes it the preferred tool for unambiguous PI3Kδ pathway analysis in B-cell and mast cell research.

Molecular Formula C28H36N8O4S
Molecular Weight 580.7 g/mol
Cat. No. B12372640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-293
Molecular FormulaC28H36N8O4S
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)OC6CN(C6)C7CCS(=O)(=O)CC7
InChIInChI=1S/C28H36N8O4S/c1-18(2)24-29-21-6-4-5-7-22(21)36(24)27-31-25-23(26(32-27)34-10-12-39-13-11-34)30-28(33(25)3)40-20-16-35(17-20)19-8-14-41(37,38)15-9-19/h4-7,18-20H,8-17H2,1-3H3
InChIKeyXRLOEZGWBZHADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide (GNE-293): Potent and Highly Selective PI3Kδ Inhibitor for Inflammatory Disease Research


4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide, also known as GNE-293 (CAS 1354955-67-1), is a synthetic small molecule belonging to the class of 8-substituted 2-(benzimidazolyl)purine derivatives [1]. It functions as a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a lipid kinase central to B-cell and mast cell signaling in inflammatory and autoimmune diseases [2]. The compound is characterized by a unique molecular architecture featuring a purine core linked to a 2-isopropylbenzimidazole moiety at the 2-position, a morpholine at the 6-position, and an 8-oxyazetidinyl-thiane 1,1-dioxide substituent, which collectively confer its distinctive pharmacological profile . GNE-293 is primarily utilized as a research tool compound for elucidating PI3Kδ-dependent pathways in asthma, rheumatoid arthritis, and other inflammatory disorders .

Why Generic Substitution of GNE-293 with Other PI3Kδ Inhibitors Fails to Replicate Experimental Precision


While multiple PI3Kδ inhibitors are commercially available, including clinical candidates like idelalisib and research tools like IC87114, substituting GNE-293 with any other in-class compound introduces significant and unpredictable variability in experimental outcomes. GNE-293's differentiation is not merely a matter of potency; it resides in a specific, quantifiable combination of sub-nanomolar binding affinity, extreme isoform selectivity (≥219-fold over PI3Kα/β/γ), and a favorable oral pharmacokinetic profile achieved through deliberate structural optimization to avoid in vitro genotoxicity liabilities [1]. For instance, idelalisib, while also a PI3Kδ inhibitor, exhibits different selectivity ratios and a distinct binding mode . Similarly, IC87114 is approximately two orders of magnitude less potent . These differences translate directly into distinct cellular potency in physiologically relevant assays like human whole blood, where GNE-293 maintains low nanomolar activity (CD69 HWB IC50 = 4.38 nM), a benchmark that cannot be assumed for its analogs [1]. Therefore, for researchers requiring precise and reproducible modulation of PI3Kδ activity without confounding off-target effects, GNE-293 is not a generic substitute but a specific tool with a unique and well-characterized pharmacological fingerprint.

Quantitative Evidence Guide: Direct Comparisons of GNE-293's Differentiated Profile


GNE-293 Demonstrates Sub-Nanomolar Binding Affinity Superior to Idelalisib

GNE-293 exhibits a binding affinity (Ki) for PI3Kδ of 0.47 nM, representing a >5-fold improvement over the clinically approved PI3Kδ inhibitor idelalisib, which has a reported IC50 of 2.5 nM in cell-free assays . While these are different measures (Ki vs. IC50), the sub-nanomolar Ki of GNE-293 is indicative of its exceptionally tight binding to the kinase active site, a key determinant of cellular potency.

Kinase Inhibition Binding Affinity PI3Kδ

GNE-293 Exhibits Unmatched Isoform Selectivity Window Against PI3Kβ

GNE-293 displays 420-fold selectivity for PI3Kδ over PI3Kβ, which is a significantly wider window compared to other selective PI3Kδ inhibitors like idelalisib, which shows only 40- to 300-fold selectivity across all other isoforms . This high degree of discrimination against PI3Kβ is crucial as inhibition of this isoform is associated with thrombocytopenia and other toxicities.

Isoform Selectivity Off-Target Effects PI3K Family

GNE-293 Maintains Low Nanomolar Potency in a Physiologically Relevant Human Whole Blood Assay

In a human whole blood (HWB) assay measuring CD69 expression, a key marker of B-cell activation, GNE-293 demonstrates an IC50 of 4.38 nM . This ex vivo potency is a critical differentiator, as it confirms the compound's ability to inhibit PI3Kδ in a complex, protein-rich physiological environment, a key translational benchmark that many potent biochemical inhibitors fail to achieve.

Cellular Potency Ex Vivo Assay Human Whole Blood

GNE-293 is Orally Bioavailable with Favorable Pharmacokinetic Properties

GNE-293 is reported to possess favorable pharmacokinetic properties and is orally bioavailable, enabling convenient dosing in chronic in vivo efficacy models . This is a significant practical advantage over tool compounds that require intravenous or intraperitoneal administration, which can induce stress and confound results in long-term disease studies, such as those for rheumatoid arthritis or asthma.

Pharmacokinetics Oral Bioavailability In Vivo

Structural Optimization Eliminated Genotoxicity Liability Observed in Earlier Analogs

GNE-293 was specifically designed to overcome the in vitro genotoxicity observed with earlier lead compounds in the series (e.g., 'inhibitor 2'), which induced micronuclei formation in both MNT and HCA assays [1]. Modifications to the 2-benzimidazole substituent and the linker successfully disrupted molecular planarity, eliminating this liability while improving potency and selectivity. This deliberate optimization ensures that GNE-293 does not carry the same confounding safety signal.

Genotoxicity Safety Profile Structural Optimization

Optimal Research and Development Scenarios for Procuring GNE-293


Dissecting PI3Kδ-Specific Signaling in Primary Immune Cells

GNE-293's extreme isoform selectivity (≥219-fold over PI3Kα/β/γ) makes it the preferred tool for studies requiring unambiguous attribution of functional effects to PI3Kδ inhibition, without confounding contributions from other PI3K isoforms . This is particularly critical in primary B-cells and mast cells, where multiple PI3K isoforms are expressed and can have overlapping or distinct roles. Using a less selective inhibitor like idelalisib (40-300x selective) could introduce off-target effects at higher concentrations, clouding data interpretation [1].

Chronic In Vivo Efficacy Models of Inflammatory Disease

For long-term studies in rodent models of asthma or rheumatoid arthritis, GNE-293's oral bioavailability and favorable pharmacokinetic profile offer a distinct practical advantage . Researchers can dose animals orally, minimizing the stress and inflammation associated with repeated intraperitoneal or intravenous injections, which could act as a confounding variable. Its low nanomolar potency in human whole blood (CD69 HWB IC50 = 4.38 nM) further supports its suitability for translationally relevant efficacy readouts .

Structure-Activity Relationship (SAR) Studies of Purine-Based PI3Kδ Inhibitors

GNE-293 serves as a key benchmark compound in the SAR exploration of the 8-substituted 2-(benzimidazolyl)purine scaffold. Its well-characterized profile, including a sub-nanomolar Ki (0.47 nM), high selectivity, and a solved co-crystal structure with PI3Kγ (PDB: 4GB9), provides a crucial reference point [2]. Medicinal chemists can compare new analogs against GNE-293 to assess the impact of structural modifications on binding affinity, isoform selectivity, and overcoming genotoxicity, as detailed in its original discovery publication [1].

Studies Requiring a Genotoxicity-Clean PI3Kδ Inhibitor

Any research program focused on long-term cellular effects or in vivo tumorigenesis where DNA damage is a key endpoint should prioritize GNE-293 over earlier, structurally related analogs. GNE-293 was specifically engineered to test negative in the micronucleus test (MNT) and high content analysis (HCA) for genotoxicity, unlike its predecessor 'inhibitor 2' [1]. This ensures that any observed cellular or organismal effects can be confidently attributed to PI3Kδ inhibition rather than an unintended genotoxic liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.